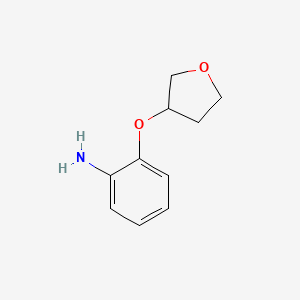

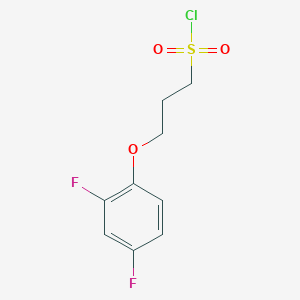

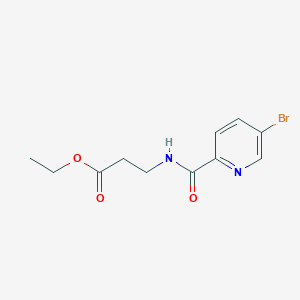

![molecular formula C9H10N2O2S2 B1454490 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine CAS No. 1286699-99-7](/img/structure/B1454490.png)

3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine

Vue d'ensemble

Description

Benzo[d]thiazol-2(3H)-imine is a type of organic compound that contains a benzene ring fused to a thiazole ring . These compounds are part of a larger class of molecules known as heterocycles, which contain atoms of at least two different elements in their rings .

Synthesis Analysis

While specific synthesis methods for “3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine” were not found, there are general methods for synthesizing benzo[d]thiazol-2(3H)-imine derivatives. For instance, a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO has been developed .

Molecular Structure Analysis

The molecular structure of benzo[d]thiazol-2(3H)-imine derivatives can be analyzed using various spectroscopic techniques, including 1H-NMR, 13C-NMR, and IR .

Chemical Reactions Analysis

Benzo[d]thiazol-2(3H)-imine derivatives can undergo various chemical reactions. For example, a temperature-controlled intermolecular [3 + 2] annulation of N,N-disubstituted arylhydrazines with CS2 has been reported .

Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol-2(3H)-imine derivatives can be determined using various analytical techniques. For instance, the compound’s melting point can be determined using an open capillary method .

Applications De Recherche Scientifique

Antioxidant Activity

Thiazole derivatives are recognized for their ability to act as antioxidants. These compounds can neutralize free radicals, which are unstable molecules that can cause cellular damage. The specific structure of “3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine” may contribute to its efficacy in preventing oxidative stress within biological systems .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazoles make them valuable in the treatment of chronic inflammation. Research suggests that thiazole compounds can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation and associated pain .

Antimicrobial and Antifungal Activity

Thiazole derivatives have been shown to possess significant antimicrobial and antifungal effects. This makes them potential candidates for the development of new antibiotics and antifungal medications, especially in an era of increasing resistance to existing drugs .

Antiviral Activity

The structural complexity of thiazoles allows them to interfere with viral replication. “3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine” could be explored for its potential to inhibit the life cycle of various viruses, offering a pathway to novel antiviral therapies .

Anticonvulsant Effect

Thiazole derivatives have been reported to exhibit anticonvulsant effects. This application is particularly relevant in the development of treatments for neurological disorders such as epilepsy .

Antitumor and Cytotoxic Activity

Some thiazoles have demonstrated potent effects on human tumor cell lines, indicating their potential use as antitumor or cytotoxic agents. The ability of these compounds to induce apoptosis in cancer cells is a promising avenue for cancer therapy research .

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S2/c1-11-7-4-3-6(15(2,12)13)5-8(7)14-9(11)10/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBFHJWUTPWNFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methoxyphenyl)sulfanyl]acetohydrazide](/img/structure/B1454412.png)

![3-{[2-(4-Chlorophenyl)ethyl]amino}-1,1,1-trifluoropropan-2-ol](/img/structure/B1454419.png)

![[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine](/img/structure/B1454429.png)